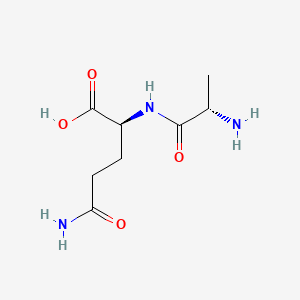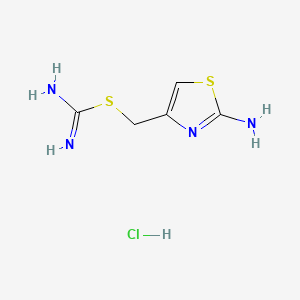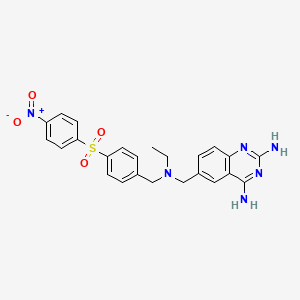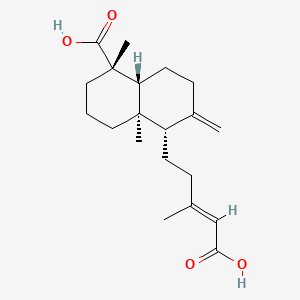
l-Alanyl-l-glutamine
Descripción general
Descripción
L-Alanyl-L-Glutamine is a dipeptide consisting of alanine and glutamine. It is used in dietary supplementation, parenteral nutrition, and cell culture . As a dietary supplement, it protects the gastrointestinal tract . In cell culture, it is sometimes used as a replacement for L-glutamine because this dipeptide is stable in aqueous solution .
Synthesis Analysis
This compound is mainly produced via chemical synthesis which is complicated, time-consuming, labor-intensive, and has a low yield accompanied with the generation of by-products . A metabolically engineered E. coli strain for its production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .Molecular Structure Analysis
The molecular structure of this compound was distinguished from other forms by Raman spectroscopy and powder X-ray diffraction (PXRD) .Chemical Reactions Analysis
In the body, this compound endogenously splits into two amino acids, alanine and glutamine . The released amino acids flow as nutrients into their respective body pools and are metabolized according to the needs of the organism .Physical And Chemical Properties Analysis
At room temperature with 1 atmosphere of pressure, this compound has a solubility of about 586 g/L, which is more than 10 times glutamine’s solubility (35 g/L) . Also, glutamine does not withstand sterilization procedures, whereas alanyl-glutamine does .Aplicaciones Científicas De Investigación
Cell Culture Optimization
- Krömer et al. (2011) discussed how Ala-Gln, also known as GlutaMAX, is a stable source of l-glutamine used in cell culture for biopharmaceutical production. They compared different detection systems for Ala-Gln in culture broth, highlighting its role in optimizing production processes (Krömer, Dietmair, Jacob, & Nielsen, 2011).
Metabolic Engineering and Production
- Tabata and Hashimoto (2007) presented a method for fermentative production of Ala-Gln using an Escherichia coli strain. This approach aimed at efficient manufacturing of Ala-Gln, which holds clinical and nutritional significance (Tabata & Hashimoto, 2007).
- Zhu et al. (2020) focused on metabolic engineering of E. coli for efficient production of Ala-Gln, a functional dipeptide used in various fields including clinical treatment and sports health care (Zhu et al., 2020).
Clinical and Nutritional Importance
- Goeters et al. (2002) explored the impact of supplemental Ala-Gln in parenteral nutrition on clinical outcomes in ICU patients. They found that six-month survival significantly improved with Ala-Gln treatment (Goeters, Wenn, Mertes, Wempe, van Aken, Stehle, & Bone, 2002).
- Briassouli et al. (2014) investigated the effects of Ala-Gln on heat shock proteins and cytokine expression in septic patients, highlighting its role in immune modulation (Briassouli, Goukos, Daikos, Apostolou, Routsi, Nanas, & Briassoulis, 2014).
Improvements in Intestinal and Immune Function
- Scheppach et al. (1994) studied the effects of Ala-Gln on mucosal proliferation in the human ileum and colon, suggesting potential benefits in parenteral nutrition (Scheppach, Loges, Bartram, Christl, Richter, Dusel, Stehle, Fuerst, & Kasper, 1994).
- Cruzat et al. (2014) found that oral supplementation with Ala-Gln in different forms attenuated oxidative stress and inflammation in endotoxemic mice (Cruzat, Bittencourt, Scomazzon, Leite, Homem de Bittencourt, & Tirapegui, 2014).
Mecanismo De Acción
Target of Action
l-Alanyl-l-glutamine (Ala-Gln) is a dipeptide consisting of alanine and glutamine . It primarily targets skeletal muscle cells and immune cells such as lymphocytes, macrophages, and neutrophils . These cells utilize the amino acids alanine and glutamine, which are released when the body metabolizes Ala-Gln .
Mode of Action
Ala-Gln is metabolized in the body into two amino acids, alanine and glutamine . The released amino acids flow as nutrients into their respective body pools and are metabolized according to the needs of the organism . Glutamine plays a key role in several essential metabolic processes and is an important modulator of the heat shock protein (HSP) response . Alanine, on the other hand, is rapidly metabolized via alanine aminotransferase to pyruvate, with concomitant production of glutamate from 2-oxoglutarate .
Biochemical Pathways
The metabolism of Ala-Gln affects several biochemical pathways. Glutamine plays a key role in the tricarboxylic acid cycle in rapidly dividing cells . It is also a precursor for purines and pyrimidines, enabling the synthesis of DNA and RNA . Furthermore, the 70-kDa HSP (HSP70) expression is enhanced by glutamine, via the hexosamine biosynthetic pathway, which inhibits the NF-κB pathway .
Direcciones Futuras
The L-Alanyl-L-Glutamine market size, estimations, and forecasts are provided considering 2023 as the base year, with history and forecast data for the period from 2019 to 2030 . The supplementation with L-Glutamine and this compound changes biochemical parameters and jejunum morphophysiology in Type 1 Diabetic Wistar Rats .
Análisis Bioquímico
Biochemical Properties
l-Alanyl-l-glutamine plays a key role in several essential metabolic processes. It is an important modulator of the heat shock protein (HSP) response, a crucial mechanism to maintain cellular homeostasis and to promote cell resistance to injury and death . It is synthesized from glutamate and ammonia by the enzyme glutamine synthetase .
Cellular Effects
During cell culture, this compound is broken down into l-glutamine, an essential nutrient for the cells . It has relevant functions in immune response and in glucose metabolism as well . It enables the synthesis of DNA and RNA, for mRNA synthesis and DNA repair of nucleotide and nucleic acids .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is used as the main oxidative fuel to replenish intermediates of the tricarboxylic acid cycle in rapidly dividing cells . It also inhibits the NF-κB pathway, regenerating and recovering myofibers through the regulation of the early inflammatory response to muscle injury .
Temporal Effects in Laboratory Settings
It has been observed that it can attenuate the injury and inflammation induced by intense aerobic and exhaustive exercise .
Metabolic Pathways
This compound is involved in several metabolic pathways. As a precursor for purines and pyrimidines, it enables the synthesis of DNA and RNA . It is also used to replenish intermediates of the tricarboxylic acid cycle in rapidly dividing cells .
Transport and Distribution
It is known that after its release into the bloodstream, this compound is transported to be metabolized in several tissues .
Subcellular Localization
It is known that it plays a significant role in different biochemical processes like metabolism, cell proliferation, protein synthesis, and degradation .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192658 | |
| Record name | Alanylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; Weak savoury aroma | |
| Record name | Alanylglutamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19554 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Alanylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Alanyl-L-Glutamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Very slightly soluble (in ethanol) | |
| Record name | L-Alanyl-L-Glutamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
39537-23-0 | |
| Record name | L-Alanyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39537-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanylglutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039537230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanyl glutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alanylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamine, L-alanyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANYL GLUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JDO2770Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230.00 to 232.00 °C. @ 760.00 mm Hg | |
| Record name | Alanylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)

![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)


![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)




